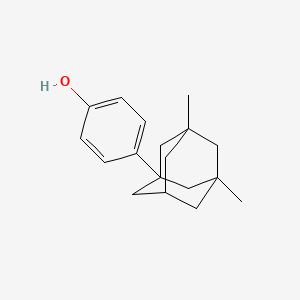

4-(3,5-Dimethyl-1-adamantyl)phenol

Description

General Context of Adamantane (B196018) Chemistry and its Unique Cage Structure.wikipedia.orgwikipedia.org

Adamantane (C₁₀H₁₆) is a fascinating polycyclic hydrocarbon, first discovered in petroleum in 1933. wikipedia.org Its name, derived from the Greek "adamantinos" (relating to steel or diamond), reflects its structure, which is the simplest unit of the diamond crystal lattice. wikipedia.orgwikipedia.org This unique cage-like structure is composed of three fused cyclohexane (B81311) rings in a strain-free, rigid arrangement. wikipedia.org The spatial arrangement of carbon atoms in adamantane is identical to that in a diamond crystal. wikipedia.org

Adamantane's distinctive structure imparts several notable properties, including a high melting point (270 °C) for a hydrocarbon of its molecular weight, chemical stability, and lipophilicity. wikipedia.org The discovery of adamantane and its derivatives has spurred a dedicated field of chemistry focused on polyhedral organic compounds. wikipedia.org These derivatives have found applications in various fields, including medicine, polymer science, and as thermally stable lubricants. wikipedia.orgresearchgate.netrsc.org The adamantane cage can be functionalized at its tertiary (bridgehead) and secondary carbon atoms, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.govmdpi.com

Table 1: Physical and Structural Properties of Adamantane

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g·mol⁻¹ |

| Melting Point | 270 °C (sublimes) |

| Appearance | Colorless, crystalline solid |

| Structure | Rigid, strain-free cage |

| Symmetry | Td |

Significance of Phenolic Structural Motifs in Organic Synthesis and Materials Science.scbt.combritannica.comscbt.com

Phenols are a class of organic compounds characterized by a hydroxyl (—OH) group directly attached to an aromatic ring. britannica.com This structural motif is of paramount importance in both organic synthesis and materials science. scbt.comscbt.com The hydroxyl group significantly influences the chemical reactivity of the aromatic ring, making phenols versatile building blocks for a vast number of chemical transformations. wikipedia.org

In organic synthesis, phenols are precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. scbt.comwikipedia.org They undergo electrophilic aromatic substitution reactions, and the hydroxyl group can be converted into other functional groups, further expanding their synthetic utility. wikipedia.org

In materials science, phenolic compounds are crucial for the development of high-performance materials. scbt.com For instance, the condensation reaction of phenol (B47542) with formaldehyde (B43269) produces phenolic resins, such as Bakelite, which are known for their thermal stability, mechanical strength, and electrical insulation properties. scbt.comwikipedia.org The antioxidant properties of many phenolic compounds, stemming from their ability to scavenge free radicals, are also a key feature exploited in various applications. scbt.comnih.gov

Rationale for Investigating Adamantyl-Substituted Phenols.nih.govpublish.csiro.auresearchgate.net

The combination of the bulky, lipophilic adamantane cage with the reactive phenolic moiety in a single molecule gives rise to adamantyl-substituted phenols, a class of compounds with intriguing properties and potential applications. The adamantyl group can impart several beneficial characteristics to the phenol, including increased lipophilicity, which can influence solubility and interactions with biological membranes. researchgate.netmedchemexpress.com The rigid and well-defined three-dimensional structure of the adamantane group can also be used to control the spatial arrangement of substituents, which is crucial in areas like drug design and materials science.

Research into adamantylphenols has explored their potential as antioxidants, with studies indicating that their reactivity is influenced by the position and size of the adamantyl substituents on the phenol ring. researchgate.net For example, the antioxidant activity of some adamantylphenols is comparable to that of sterically hindered phenols. researchgate.net Furthermore, adamantylphenols have been investigated as intermediates in the synthesis of more complex molecules, including potential therapeutic agents and advanced materials. nih.govacs.orgscispace.com

Structural and Chemical Positioning of 4-(3,5-Dimethyl-1-adamantyl)phenol within the Adamantylphenol Class.chemenu.comucla.edu

Within the broader class of adamantylphenols, this compound holds a specific structural position. The core of this molecule is a phenol ring. Attached to this ring at the para-position (position 4) is a 1-adamantyl group. This adamantyl group is further substituted with two methyl groups at the 3 and 5 positions of the adamantane cage.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethyl-1-adamantyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)14-3-5-15(19)6-4-14/h3-6,13,19H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSBXJSZMPALGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C4=CC=C(C=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics of 4 3,5 Dimethyl 1 Adamantyl Phenol and Its Precursors/derivatives

Mechanistic Investigations of Electrophilic Adamantylation Reactionsmlsu.ac.inresearchgate.netlibretexts.orgchemistrysteps.com

The synthesis of adamantylated phenols is predominantly achieved through acid-catalyzed Friedel-Crafts alkylation, utilizing adamantyl halides or adamantanols as the alkylating agents. nih.gov These electrophilic aromatic substitution (SEAr) reactions are central to forming the carbon-carbon bond between the bulky adamantyl group and the phenol (B47542) ring. wikipedia.org The mechanism and outcome of these reactions are heavily influenced by the nature of the intermediates, the electronic properties of the phenol, and the steric environment of the reaction center.

Formation and Reactivity of Adamantyl Carbocation Intermediatesyoutube.comimist.mamasterorganicchemistry.com

The 1-adamantyl cation is a relatively stable tertiary carbocation. Carbocation stability is enhanced by factors such as substitution with alkyl groups and resonance. masterorganicchemistry.comlibretexts.org In the case of the adamantyl cation, the rigid, cage-like structure provides a favorable geometry for the sp2-hybridized carbocation, and the surrounding alkyl framework helps to stabilize the positive charge through hyperconjugation. masterorganicchemistry.com This inherent stability drives its formation and subsequent reactivity as a potent electrophile. masterorganicchemistry.com Once formed, this electron-deficient species readily attacks the electron-rich aromatic ring of the phenol.

Role of Aromatic Activation by the Hydroxyl Group in Electrophilic Substitutionmlsu.ac.inchemistrysteps.com

The hydroxyl (-OH) group on the phenol ring plays a crucial role in facilitating electrophilic substitution. byjus.comlibretexts.org It is a powerful activating group, meaning it increases the rate of reaction compared to unsubstituted benzene (B151609). wikipedia.orgsavemyexams.com This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. byjus.comsparkl.me This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles like the adamantyl carbocation. savemyexams.comyoutube.com

The hydroxyl group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. mlsu.ac.inbyjus.com This is because the resonance structures that delocalize the positive charge of the intermediate arenium ion (also known as a sigma complex) are most stable when the electrophile adds to these positions. byjus.com In aqueous or basic media, the phenol can be deprotonated to form the even more strongly activating phenoxide ion (C₆H₅O⁻), which further enhances the ring's reactivity. organicmystery.com

Influence of Steric and Electronic Effects on Regioselectivityresearchgate.net

Regioselectivity in the adamantylation of phenols is governed by a combination of electronic and steric effects. dergipark.org.tr While the hydroxyl group electronically favors substitution at the ortho and para positions, the bulky nature of the adamantyl group introduces significant steric hindrance. researchgate.netdergipark.org.tr

This steric bulk generally disfavors substitution at the ortho position, which is crowded by the adjacent hydroxyl group. chemistrysteps.com Consequently, the para position is often the preferred site of substitution, leading to the formation of 4-adamantylphenol derivatives as the major product. dergipark.org.tr For instance, the adamantylation of m-cresol (B1676322) yields a single mono-adamantylated product, indicating high regioselectivity dictated by the existing substituents. nih.gov

Electronic effects of other substituents on the phenol ring also play a part. Electron-donating groups (like the methyl groups in 3,5-dimethylphenol) further activate the ring and can influence the substitution pattern, while electron-withdrawing groups (such as -NO₂ or -CHO) deactivate the ring and slow down the reaction rate. nih.govwikipedia.org The interplay between the directing effect of the hydroxyl group and the steric demands of the adamantyl electrophile ultimately determines the final product distribution. dergipark.org.tr

Kinetic Studies of Relevant Chemical Transformationslibretexts.orglibretexts.orgyoutube.comstackexchange.com

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving adamantylphenols, such as their synthesis or their action as antioxidants, kinetics help to elucidate the underlying mechanisms.

Determination of Reaction Rates and Activation Parametersyoutube.comstackexchange.com

The rate of electrophilic adamantylation is influenced by several factors, including temperature, catalyst concentration, and the electronic nature of the substituents on the phenol ring. nih.govresearchgate.net For example, phenols bearing electron-withdrawing groups react more slowly than those with electron-donating groups. nih.gov

Kinetic studies on the antioxidant activity of various adamantylphenols have been conducted by measuring their inhibition rate constants (k₇) in model oxidation reactions. These studies reveal how the substitution pattern affects reactivity. The data shows that steric hindrance around the phenolic hydroxyl group can significantly impact the rate at which the phenol can trap peroxy radicals. researchgate.net For example, 2,4,6-triadamantylphenol exhibits a much lower rate constant compared to less hindered adamantylphenols due to the bulky adamantyl groups shielding the reactive -OH group. researchgate.net

Table 1: Inhibition Rate Constants for Adamantylphenols in Cumene (B47948) Oxidation Data sourced from a study on the antioxidant activity of adamantylphenols at 60°C. researchgate.net

| Compound | Inhibition Rate Constant (k₇) (L mol⁻¹ s⁻¹) |

| 4-(Adamantyl-1)phenol | Value not specified |

| 2,4-Di-(adamantyl-1)phenol | Value not specified |

| 2,4-Di-(adamantyl-1)-6-methylphenol | 3.3 x 10⁴ |

| 2,4,6-Tri(adamantyl-1)phenol | 1.4 x 10³ |

| 3,5-Di(adamantyl-1)pyrocatechol | Value not specified |

| bis[2-hydroxy-3-(adamantyl-1)-5-methylphenyl]methane | Value not specified |

The activation energy (Ea), which represents the minimum energy required for a reaction to occur, can be determined from the temperature dependence of the reaction rate. For the related alkylation of phenol with tert-butanol (B103910) over a solid acid catalyst, the apparent activation energy was found to be 18.53 kcal/mol. researchgate.net Such parameters are crucial for optimizing reaction conditions for industrial-scale synthesis. orientjchem.org

Kinetic Isotope Effects and Mechanistic Interpretationyoutube.comstackexchange.com

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by comparing the rates of reaction for molecules containing different isotopes, typically hydrogen (H) and deuterium (B1214612) (D). youtube.com In electrophilic aromatic substitution, the C-H bond at the site of substitution is broken in the second step of the mechanism (re-aromatization).

If the breaking of this C-H bond is the rate-determining step, a significant primary KIE (typically kH/kD ≈ 4-7) would be observed because the heavier C-D bond is stronger and broken more slowly than the C-H bond. youtube.comstackexchange.com However, for most electrophilic aromatic substitution reactions, including Friedel-Crafts alkylations, there is no significant KIE (kH/kD ≈ 1). stackexchange.com This indicates that the first step—the electrophilic attack on the aromatic ring to form the arenium ion—is the slow, rate-determining step, and the subsequent loss of a proton to restore aromaticity is fast. youtube.com Therefore, for the adamantylation of phenols, it is expected that the formation of the adamantyl-phenol sigma complex is the rate-limiting step, not the final deprotonation. stackexchange.com

Reaction Progress Kinetic Analysis

Reaction progress kinetic analysis (RPKA) is a powerful tool for elucidating reaction mechanisms by monitoring the concentration of reactants, intermediates, and products over time. For sterically hindered phenols like 4-(3,5-Dimethyl-1-adamantyl)phenol, kinetic studies are crucial for understanding their function, particularly as antioxidants. The bulky adamantyl group significantly influences reaction rates by sterically hindering the approach of reactants to the phenolic hydroxyl group.

Kinetic investigations into the antioxidant activity of adamantylphenols, using cumene oxidation as a model reaction, have provided valuable data on their reactivity. researchgate.net The inhibition rate constant (k₇), a key parameter in antioxidant efficiency, is highly dependent on the substitution pattern of the adamantyl groups. For instance, phenols with adamantyl groups in the ortho positions exhibit high activity. However, extreme steric hindrance can also reduce reactivity. The difference in rate constants among various adamantylphenols is attributed to the steric hindrances affecting the reaction between a peroxy radical and the phenolic functional group. researchgate.net

A study on various substituted phenols revealed that pseudo-first-order rate constants (k_obs) for their oxidation by hydroxyl radicals range from 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. mdpi.com Phenols with electron-donating groups, such as the alkyl adamantyl group, generally exhibit higher reactivity due to the increased electron density on the benzene ring. mdpi.com

The following table presents inhibition rate constants for a series of adamantylphenols, illustrating the impact of steric hindrance on reaction kinetics.

| Compound | Inhibition Rate Constant (k₇) L mol⁻¹ s⁻¹ |

| 2,4-Di-(adamantyl-1)-6-methylphenol | 3.3 × 10⁴ |

| 2,4,6-Triadamantylphenol | 1.4 × 10³ |

| Data sourced from microcalorimetric studies of cumene oxidation at 60°C. |

This data clearly shows that while ortho-adamantyl substitution is beneficial for antioxidant activity, the presence of three bulky adamantyl groups, as in 2,4,6-triadamantylphenol, significantly decreases the inhibition rate constant due to excessive steric hindrance. researchgate.net Kinetic analysis of esterification reactions involving sterically hindered adamantyl alcohol has also been used to optimize reaction conditions, demonstrating the broader applicability of kinetic studies for adamantane-containing compounds. semanticscholar.org

Mechanistic Pathways of Functional Group Transformations

Oxidative Dearomatization of Phenols

Oxidative dearomatization is a powerful transformation that converts planar, aromatic phenols into three-dimensional, highly functionalized cyclohexadienones. This process is particularly relevant for sterically hindered phenols and has been extensively studied using hypervalent iodine reagents. nih.govnih.gov The reaction's outcome is sensitive to the substitution pattern on the phenol ring. For 2-alkyl phenols, oxidative dearomatization can lead to the regioselective formation of o-quinols. nih.gov

The mechanism of this transformation has been a subject of debate, with several pathways proposed. nih.govrsc.org However, recent systematic investigations using kinetics, EPR spectroscopy, and radical probes for the dearomatizing hydroxylation of phenols provide strong evidence for a radical-chain mechanism. chemrxiv.org This mechanism suggests that previously proposed pathways, such as those involving direct redox fragmentation to a phenoxenium ion or nucleophilic attack on an aryl-λ³-iodane intermediate, are likely incorrect. rsc.orgchemrxiv.org

The proposed radical-chain mechanism involves the following key steps:

Initiation: Generation of an aryloxyl radical from the phenol.

Propagation: The aryloxyl radical, as the key chain-carrying intermediate, reacts with a water molecule that has been activated by the iodine(III) center. This C–O bond formation is the rate-determining step and generates the dearomatized product and an iodanyl(II) radical species.

Termination: Combination of radical species.

This mechanism successfully explains the observed reactivity and is robust enough not to require the strict exclusion of air, a characteristic of many reactions proceeding via long radical chains. chemrxiv.org The bulky 3,5-dimethyl-1-adamantyl group at the para position of the phenol would be expected to direct oxidation towards the formation of a p-quinonoid structure.

Cycloaromatization Reactions Involving Phenolic Systems

Cycloaromatization reactions are fundamental processes for constructing aromatic and polycyclic aromatic systems. For phenolic compounds, these reactions can proceed through various mechanisms, often catalyzed by transition metals or promoted by radical species. rsc.orgresearchgate.net The synthesis of chiral polycyclic aromatic hydrocarbons bearing bulky bis(1-adamantyl) groups has been achieved through a sequence involving Suzuki-Miyaura coupling followed by a Pt-catalyzed cyclization, demonstrating the utility of this approach for sterically demanding substrates. researchgate.net

Another strategy involves the deconstructive cycloaromatization between cyclopropenones and indolizines to create novel N,O-bidentate ligands. arabjchem.org While not directly involving a phenol, this highlights the versatility of cycloaromatization in building complex structures from reactive intermediates. More relevant to phenolic systems is the Bradsher reaction, an acid-catalyzed aromatic cyclodehydration of ortho-carbonyl-substituted diarylmethanes, which serves as a powerful tool for synthesizing fused polycyclic aromatic hydrocarbons. researchgate.net

The radical-induced cycloaromatization of arenediynes provides an efficient route to fused aromatic systems under milder conditions than purely thermal methods. researchgate.net Tethering the radical initiator to the enediyne can lead to the formation of larger fused systems in a single step. researchgate.net The presence of a bulky adamantyl group can influence the regioselectivity of such cyclizations due to steric effects.

Rearrangement Reactions Involving Adamantyl Scaffolds

The rigid, three-dimensional structure of the adamantane (B196018) cage plays a significant role in rearrangement reactions. Friedel-Crafts alkylations of phenols with adamantylating agents like 1-bromoadamantane (B121549) can proceed to give adamantyl-substituted phenols, such as 4-adamantylphenol and 2,4-di(1-adamantyl)phenol. researchgate.netwikipedia.org These reactions often occur under Lewis acid catalysis, but can sometimes proceed without a catalyst due to the stability of the adamantyl cation. wikipedia.org

A notable rearrangement involving phenolic ethers is the radical O→C transposition. This metal-free process transforms phenols into benzoates and benzamides via a radical cascade. The reaction is initiated by the addition of a silyl (B83357) radical to a thiocarbonate or thiocarbamate derivative of the phenol. This generates a carbon-centered radical that undergoes a 1,2 O→C transposition in an O-neophyl type rearrangement. The bulky adamantyl group, if present on the migrating aryl ring, would be expected to influence the kinetics and equilibrium of this rearrangement step.

The synthesis of adamantane derivatives themselves can involve significant rearrangement reactions. For instance, Lewis acid-catalyzed rearrangement of other tricycloalkanes is a common method for synthesizing adamantane, famously demonstrated by Schleyer's synthesis from endo-trimethylenenorbornane. This highlights the thermodynamic stability of the adamantane scaffold, which often serves as a thermodynamic sink in complex rearrangement cascades.

Radical-Chain Mechanisms in Phenol Chemistry

Sterically hindered phenols, including this compound, are renowned for their ability to act as antioxidants by interrupting radical-chain reactions. vinatiorganics.comvurup.sk The primary mechanism involves the transfer of the phenolic hydrogen atom to a reactive radical (e.g., a peroxyl radical, R•), thereby neutralizing it. This process generates a phenoxyl radical. mdpi.com

The key to the effectiveness of hindered phenols is the stability of the resulting phenoxyl radical. The bulky ortho-substituents (in many common antioxidants) or the para-adamantyl group in the title compound provide steric shielding, preventing the phenoxyl radical from propagating the chain reaction. vurup.sk Instead, this stabilized radical can undergo further reactions, such as recombination with another radical, to terminate the oxidative chain. vurup.sk

Recent studies have provided strong evidence that radical-chain pathways are not limited to antioxidant activity but are also central to synthetic transformations like the oxidative dearomatization of phenols promoted by hypervalent iodine(III) reagents. chemrxiv.org In these reactions, the aryloxyl radical is a key chain-carrying intermediate. chemrxiv.org The decay of phenol radical cations (ArOH•+) to phenoxyl radicals (ArO•) and protons is a fundamental step in these processes. acs.org The antioxidant activity of adamantylphenols has been quantified, with inhibition rate constants showing a strong dependence on the steric environment around the hydroxyl group. researchgate.net

Furthermore, ultrafast photochemical reactions have been observed in adamantylphenols. The photogeneration of quinone methide from an adamantylphenol derivative was shown to occur via an ultrafast non-adiabatic dehydration reaction, a process that can involve phenoxyl radical intermediates on longer timescales. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

No specific ¹H or ¹³C NMR data for 4-(3,5-Dimethyl-1-adamantyl)phenol has been found in the searched scientific literature.

Mass Spectrometry Techniques (e.g., GC/MS, HRMS)

Detailed mass spectrometry data, including molecular weight confirmation and fragmentation patterns from techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) or High-Resolution Mass Spectrometry (HRMS), are not available for this compound in the reviewed sources.

Infrared and Raman Spectroscopy

The vibrational fingerprint and specific functional group frequencies for this compound, which would be provided by Infrared (IR) and Raman spectroscopy, have not been documented in the available scientific papers and databases.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its chemical behavior. For 4-(3,5-Dimethyl-1-adamantyl)phenol, these calculations offer a window into its reactivity and potential as a building block in larger molecular assemblies.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.comtandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijaemr.com

For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the aromatic system. The introduction of the bulky 3,5-dimethyl-1-adamantyl group can influence the energies and distributions of these frontier orbitals. Theoretical calculations, often employing Density Functional Theory (DFT), can precisely determine these energies and visualize the orbital distributions. tandfonline.comijaemr.com This analysis helps in understanding how the adamantyl substituent modulates the electronic properties of the phenol ring, thereby influencing its reactivity in various chemical transformations. taylorandfrancis.com

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are illustrative and would be determined through specific DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). ijaemr.comwavefun.com For this compound, the MEP map would be expected to show a region of high negative potential around the phenolic oxygen atom due to the presence of lone pairs of electrons. This region is a likely site for hydrogen bonding and electrophilic attack. researchgate.net

The adamantyl group, being a hydrocarbon, would exhibit a largely neutral or slightly positive potential. Computational methods can quantify the partial charges on each atom, providing a more detailed picture of the charge distribution. wavefun.commdpi.com This information is invaluable for predicting how the molecule will interact with solvents, receptors, or other reactants. For instance, the negative potential on the phenolic oxygen suggests that it can act as a hydrogen bond acceptor, a crucial interaction in many biological and chemical systems. scirp.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. science.govsci-hub.se It is widely used to investigate the properties and reactivity of molecules like this compound.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. nih.govacs.org For reactions involving this compound, such as electrophilic substitution on the phenol ring or reactions at the hydroxyl group, DFT can be used to calculate the activation energies and reaction enthalpies. nih.gov

By modeling the geometries of the reactants, products, and transition states, researchers can gain a detailed understanding of the reaction pathway. For example, in an electrophilic aromatic substitution, DFT can help determine whether the adamantyl group directs incoming electrophiles to the ortho or meta positions relative to the hydroxyl group and can quantify the energy barriers for each pathway. This predictive capability is crucial for designing synthetic routes and understanding reaction outcomes. uomustansiriyah.edu.iq

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. ruc.dkresearchgate.net

The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of specific vibrational modes. tandfonline.combohrium.com Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. researchgate.net Agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net Discrepancies, on the other hand, can point to specific structural features or intermolecular interactions not accounted for in the computational model. ruc.dk

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Experimental Value | Calculated Value (DFT) |

| IR (O-H stretch) | ~3400 cm⁻¹ | ~3450 cm⁻¹ |

| ¹³C NMR (C-OH) | ~155 ppm | ~157 ppm |

| UV-Vis (λmax) | ~275 nm | ~278 nm |

Note: These values are for illustrative purposes and would be obtained from actual experimental and computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes

While quantum chemical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules over time, particularly their interactions with other molecules and their conformational flexibility. researchgate.netbohrium.com

For this compound, MD simulations can provide insights into how it interacts with solvent molecules, forming hydrogen bonds and other non-covalent interactions. scirp.orgscispace.com In a biological context, MD simulations can be used to study the binding of this molecule to a protein receptor, revealing the key interactions that stabilize the complex. nih.gov

Furthermore, the adamantyl group and its connection to the phenol ring may allow for different spatial arrangements or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. cdnsciencepub.com This understanding of its dynamic behavior is crucial for applications where molecular shape and flexibility are important, such as in drug design and materials science. nih.gov

Derivative Chemistry and Applications in Materials Science Non Biological Focus

Synthesis of Derivatives via Modification of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group of the phenol (B47542) ring is a prime target for chemical synthesis, allowing for the creation of esters and ethers, which can then serve as monomers or participate in further coupling reactions.

Esterification and etherification are fundamental reactions for modifying the phenolic hydroxyl group. These reactions transform the phenol into derivatives with altered solubility, reactivity, and thermal properties.

One of the most significant applications of esterification is the synthesis of (meth)acrylate monomers. For instance, 3,5-dimethyl-1-adamantyl (meth)acrylate can be produced through a dehydration esterification reaction between the corresponding adamantanol and (meth)acrylic acid. epo.org These adamantyl-containing monomers are valuable in polymer chemistry. The process often involves using an organic solvent that forms an azeotrope with water to drive the reaction to completion and is conducted in the presence of polymerization inhibitors like phenols and quinones to ensure stability. epo.org

Ether derivatives are also synthesized for various applications. For example, O-alkylation of the related 2-(1-adamantyl)-4-bromophenol (B123311) with methyl iodide in the presence of a potash base yields 2-(1-adamantyl)-4-bromo-1-methoxybenzene, a key intermediate for more complex molecules. researchgate.net The general synthesis of adamantane (B196018) derivatives can involve connecting the adamantyl group to a phenyl ring through various linker groups, including ethers (O, CH₂O, CH₂CH₂O) and esters (COO, CH₂COO, CH₂CH₂COO), expanding the range of possible structures. google.com

Table 1: Examples of Esterification and Etherification Reactions

| Starting Material | Reagent(s) | Reaction Type | Product | Application/Significance |

|---|---|---|---|---|

| Adamantanol derivative | (Meth)acrylic acid | Dehydration Esterification | Adamantyl (meth)acrylate | Monomer for polymer synthesis epo.org |

| 2-(1-Adamantyl)-4-bromophenol | Methyl iodide, Potash | O-alkylation (Etherification) | 2-(1-Adamantyl)-4-bromo-1-methoxybenzene | Intermediate for Suzuki coupling researchgate.net |

Phenolic derivatives of 4-(3,5-dimethyl-1-adamantyl)phenol, particularly ethers and halides, are excellent substrates for cross-coupling reactions to build larger, more complex architectures like biphenyls. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. arabjchem.org

A notable example is the synthesis of Adapalene, a medicinal compound, where an ether derivative, 3-(1-adamantyl)-4-methoxyphenylboronic acid, is coupled with methyl-6-bromo-2-naphthenoate using a palladium catalyst. researchgate.net This demonstrates how modification of the phenolic -OH to an ether (methoxy group) facilitates subsequent C-C bond formation. The choice of catalyst and ligands, some of which are themselves adamantane-based phosphines, is crucial for achieving high yields in these coupling reactions. researchgate.netuq.edu.au

Transition-metal-free coupling reactions have also emerged as a viable pathway. These reactions can proceed through a base-promoted homolytic aromatic substitution (HAS) mechanism, where an aryl radical is generated and adds to an arene, offering an alternative to traditional metal-catalyzed methods. acs.org

Synthesis of Derivatives via Modification of the Adamantyl Moiety

The adamantane cage itself provides opportunities for functionalization, enabling the creation of intricate and robust three-dimensional structures.

The adamantane structure possesses two types of C-H bonds: tertiary C-H bonds at the four equivalent bridgehead positions and secondary C-H bonds at the six equivalent bridge positions. Adamantane can be readily functionalized at these sites, most commonly at the more reactive tertiary (bridgehead) positions. nih.govnih.gov

Direct radical functionalization is a key strategy for activating these strong C-H bonds. nih.gov For example, photocatalytic methods can generate an adamantyl radical, which can then participate in reactions like carbonylation to introduce new functional groups. nih.gov Polarity matching between a hydrogen atom abstractor and the C-H bond can enable selective functionalization even at the stronger secondary positions. nih.gov Classic methods also include bromination using elemental bromine, which selectively targets the bridgehead positions for subsequent substitution reactions. nih.gov These approaches allow for the precise placement of functional groups on the adamantyl core, leading to 1,2-disubstituted adamantane derivatives among others. mdpi.com

The functionalized adamantane core can be used as a building block to construct larger, multi-adamantyl structures. By creating tetra-functionalized adamantane derivatives, such as 1,3,5,7-tetrasubstituted adamantanes, rigid, tetrahedrally shaped molecular scaffolds can be assembled. acs.org For instance, the synthesis of 1,3,5,7-tetrakis(4-iodophenyl)-adamantane provides a core that can be further elaborated, for example, by oxidation of the iodide to create a recyclable hypervalent iodine catalyst. uq.edu.au These extended structures are crucial for developing materials with precisely controlled three-dimensional architectures.

Integration into Polymeric and Advanced Materials

Derivatives of this compound are highly valued for their ability to impart desirable properties to polymers and other advanced materials. The incorporation of the bulky and rigid adamantyl group significantly enhances thermal stability and mechanical properties. researchgate.net

Adamantyl (meth)acrylate monomers, including 3,5-dimethyl-1-adamantyl (meth)acrylate, are polymerized to create materials with exceptionally high glass transition temperatures (Tg) and improved thermal stability compared to conventional polymers like PMMA. epo.orgresearchgate.net This makes them suitable for applications requiring robust performance under harsh conditions.

Beyond polymers, adamantane derivatives serve as critical components in other advanced materials. They are used as curing agents for epoxy resins, where the adamantane structure enhances moisture and heat resistance, dielectric properties, and thermal stability of the cured resin. google.com Furthermore, certain adamantane-containing esters are being explored as components for high-temperature lubricating oils due to their high thermal and thermo-oxidative stability. researchgate.net The unique properties of adamantane derivatives also lend themselves to the development of novel nanomaterials. nih.gov

Table 2: Applications of Derivatives in Materials Science

| Derivative Type | Material Class | Resulting Properties | Example Application |

|---|---|---|---|

| Adamantyl (meth)acrylates | Polymers | High glass transition temperature, high thermal stability researchgate.net | Photoresists, high-performance plastics epo.org |

| Adamantyl phenol derivatives | Epoxy Resins | Improved thermal stability, moisture resistance, dielectric properties google.com | Advanced composites, electronic packaging google.com |

| Adamantane-containing esters | Lubricants | High thermo-oxidative stability researchgate.net | High-temperature lubricating oils researchgate.net |

Synthesis of Monomers from Adamantylphenols for Polymerization

The transformation of adamantylphenols into polymerizable monomers is a critical first step for their integration into various polymer backbones. The phenolic hydroxyl group provides a reactive site for conversion into a range of functional groups suitable for different polymerization techniques.

A common strategy involves converting the phenol into an amine-containing monomer. For instance, a diamine monomer can be synthesized from 4-(1-adamantyl)phenol (B49145) through a multi-step process. This typically begins with a nucleophilic substitution reaction, such as the reaction of the phenolate (B1203915) of 4-(1-adamantyl)phenol with p-chloronitrobenzene to form a nitro-diphenyl ether. This intermediate is then reduced, often using a catalyst like palladium on carbon (Pd/C) with hydrazine, to yield an aminodiphenyl ether. Further reactions can introduce a second amine group, resulting in a diamine monomer ready for polycondensation reactions to form polyamides or polyimides.

Adamantylphenols are also used to create monomers for other polymer types. For example, they can be used to prepare aromatic bisphenol monomers containing bulky adamantyl groups. bohrium.com These bisphenols can then undergo nucleophilic aromatic substitution polycondensation with activated dihalides, such as 4,4′-difluorobenzophenone, to synthesize high-performance poly(aryl ether ketone)s. bohrium.com Additionally, adamantane-containing bisphenols can react with formaldehyde (B43269) to produce methylol derivatives, which are precursors for phenol-formaldehyde type polymers. science.org.ge The synthesis of vinyl-functionalized monomers, such as 4-(1-adamantyl)styrene, allows for the creation of addition polymers with adamantyl side chains through methods like living anionic polymerization. researchgate.netresearchgate.net

Incorporation into Siloxane Polymers for Enhanced Thermal Stability

The integration of adamantane structures into siloxane polymers is a recognized strategy for improving the thermal resilience of the resulting materials. researchgate.netgoogle.com Polysiloxanes are known for their flexibility and thermal stability, and the addition of the rigid adamantyl moiety further enhances these properties. researchgate.net

A siloxane-modified adamantane-based epoxy resin (Siloxane-ADEP) can be synthesized to combine the benefits of both components. researchgate.net The exceptional thermal stability of such hybrid materials is attributed to the unique, diamond-like cage structure of the adamantane group. researchgate.netresearchgate.net This rigid, tricyclic hydrocarbon structure restricts the motion of the polymer chains, leading to an immobile and more thermally stable epoxy or siloxane network. researchgate.netresearchgate.net The resulting materials exhibit not only enhanced thermal properties but also good mechanical and dielectric characteristics, making them suitable for applications in electronic packaging. researchgate.net

Application as Modifiers or Curing Agents in Epoxy Resins

Derivatives of adamantane, including those synthesized from this compound, are effectively used as modifiers and curing agents in epoxy resin systems. google.com Their incorporation leads to cured products with significantly improved performance metrics, such as superior heat and humidity resistance, enhanced dielectric properties, and greater thermal stability. google.com

When used as a curing agent, an adamantane derivative with appropriate functional groups (e.g., amine or anhydride (B1165640) functionalities) cross-links the epoxy resin. google.com This process creates a three-dimensional network. The presence of the bulky adamantane cage within this network structure contributes to the enhanced properties of the final thermoset material. science.org.ge

Adamantane-based phenols can also be converted into their own epoxy monomers, such as diglycidyl ethers. researchgate.net For example, 1,3-bis(4-hydroxyphenyl)adamantane (B1225811) can be reacted with epichlorohydrin (B41342) to synthesize a diglycidyl ether epoxy resin. researchgate.net This adamantane-containing resin can then be cured with conventional curing agents like 4,4'-diaminodiphenyl methane (B114726) (DDM) to produce a high-performance thermoset. researchgate.net The resulting cured material demonstrates improved mechanical strength, heat resistance, and lower water absorption compared to standard epoxy resins. researchgate.net The manufacture of such adamantane-epoxy resins provides a pathway to hardened products with excellent heat resistance and superior electrical and mechanical properties. google.com

Influence on Polymer Properties (e.g., glass transition temperature, thermal decomposition)

The introduction of the this compound moiety into a polymer has a profound and positive influence on its thermal properties, most notably the glass transition temperature (Tg) and the thermal decomposition temperature. The inherent rigidity and bulk of the adamantane cage structure are key to these enhancements. researchgate.net By physically restricting the mobility of polymer chains, the adamantane group raises the energy barrier for the segmental motions that define the glass transition, resulting in a significantly higher Tg. researchgate.netresearchgate.net

This effect is consistently observed across various polymer types:

Polystyrenes: Anionically polymerized poly[4-(1-adamantyl)styrene] exhibits a remarkably high glass transition temperature (Tg) in the range of 232-234°C. researchgate.netresearchgate.net These polymers also show high thermal stability, with thermal decomposition commencing at temperatures above 340°C. researchgate.net

Polyamides and Polyimides: Aromatic polyamides and polyimides containing adamantylphenoxy side groups display glass transition temperatures between 254°C and 310°C. Their thermal stability is also exceptional, with 5% weight loss temperatures recorded above 450°C for the polyamides and exceeding 500°C for the polyimides.

Epoxy Resins: An epoxy resin system based on the diglycidyl ether of an adamantane bisphenol, when cured, shows a glass transition temperature of 163°C and a 5% mass loss temperature of 401°C, indicating excellent heat resistance. researchgate.net Other studies on adamantane-containing networks report that major thermal decomposition begins in the range of 370°C to 430°C. researchgate.net

The data below summarizes the impact of incorporating adamantane structures on the thermal properties of various polymers.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Monomer/Repeating Unit with Adamantane | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (5% Mass Loss) |

|---|---|---|---|

| Polystyrene | 4-(1-Adamantyl)styrene | 232-234°C researchgate.netresearchgate.net | > 340°C researchgate.net |

| Polyamide | 4-[4-(1-Adamantyl)phenoxy]-4',4''-diaminotriphenylamine based | 254-280°C | > 450°C |

| Polyimide | 4-[4-(1-Adamantyl)phenoxy]-4',4''-diaminotriphenylamine based | 299-310°C | > 500°C |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis of Adamantylphenols

The traditional synthesis of adamantylphenols often relies on methods that are inconsistent with the principles of green chemistry, frequently involving harsh acid catalysts, hazardous solvents, and generating significant waste. nih.govchemicals.gov.innih.gov Future research must prioritize the development of sustainable and eco-friendly synthetic pathways.

Future research should expand on these principles, exploring a wider range of solid acid catalysts and optimizing reaction conditions to improve energy efficiency, a core tenet of green chemistry. chemicals.gov.inacs.org This includes investigating solvent-free reaction conditions and alternative energy sources like microwave irradiation or ultrasound, which can dramatically reduce reaction times and energy consumption. nih.govmdpi.com The use of renewable feedstocks, another pillar of sustainability, could also be explored, potentially sourcing phenolic precursors from biomass. chemicals.gov.inmdpi.comnih.gov The overarching goal is to design chemical processes that are not only efficient but also inherently safer, reducing the potential for accidents and environmental release. chemicals.gov.inijsetpub.com

Key Principles of Green Chemistry for Adamantylphenol Synthesis:

Waste Prevention : Design syntheses to leave no waste for treatment or cleanup. chemicals.gov.in

Atom Economy : Maximize the incorporation of all starting materials into the final product. acs.org

Safer Solvents and Conditions : Minimize or eliminate the use of hazardous substances and opt for safer alternatives like water or recyclable ionic liquids. nih.govpfizer.com

Energy Efficiency : Conduct reactions at ambient temperature and pressure whenever possible. acs.org

Use of Catalysts : Employ selective catalysts over stoichiometric reagents to minimize waste. nih.gov

Renewable Feedstocks : Utilize raw materials derived from renewable sources instead of depletable ones like fossil fuels. chemicals.gov.in

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The regioselectivity of the adamantylation of phenols is a critical challenge, as different isomers can form during the reaction. The development of novel catalytic systems that offer superior control over product distribution is a vital area for future research. While traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective, they often lead to complex mixtures of isomers and the formation of adamantane (B196018) as a byproduct. researchgate.net

Research has shown that solid acid catalysts, such as sulfonated cation-exchange resins (e.g., Amberlyst), can achieve high selectivity for specific isomers. nih.govresearchgate.net For example, the adamantylation of substituted phenols using an ion-exchange sulfonic acid resin in acetic acid has been shown to produce o-adamantylation products with high selectivity and in excellent yields. nih.govnih.gov This highlights a shift towards heterogeneous catalysis, which simplifies catalyst separation and recycling. mdpi.com

Another promising avenue is the use of alternative solvent and catalyst combinations. Triflic acid (TfOH) in an n-butylmethylimidazolium triflate ([BMIM][OTf]) ionic liquid has been used for the adamantylation of aromatics, demonstrating high para-selectivity with certain substrates. The unique properties of ionic liquids can influence reaction pathways and improve catalyst performance and recyclability. Furthermore, transition metal catalysts, such as copper(I) salts, have been reported as efficient catalysts for the synthesis of di-adamantylated phenols. researchgate.net

Future investigations should focus on designing and screening new classes of catalysts. This could include:

Metal-Organic Frameworks (MOFs) : These materials offer tunable porosity and active sites that could be engineered for shape-selective catalysis.

Functionalized Nanomaterials : Catalysts based on N-doped carbon nanotubes have shown excellent selectivity and stability in other chemical transformations and could be adapted for adamantylation. mdpi.com

Organocatalysts : N-Heterocyclic Carbenes (NHCs) featuring bulky adamantyl groups have been synthesized and represent a class of metal-free catalysts worth exploring. uq.edu.au

The goal is to develop robust, highly active, and selective catalysts that can be easily recovered and reused, making the synthesis of specific adamantylphenol isomers like 4-(3,5-Dimethyl-1-adamantyl)phenol more efficient and economically viable. sciopen.com

| Catalyst System | Adamantylating Agent | Key Findings / Selectivity | Reference |

|---|---|---|---|

| Ion-Exchange Sulfonic Acid Resin | Adamantanols | Clean, recyclable process; high selectivity for ortho-adamantylation. | nih.govnih.gov |

| Amberlyst 36 Dry | 1-Chloroadamantane (B1585529) | High selectivity compared to AlCl₃ or HBr. | researchgate.net |

| Triflic Acid (TfOH) in [BMIM][OTf] | 1-Adamantanol (B105290) | High para-selectivity observed in reactions with monosubstituted benzenes. | |

| Cu(I) Salts (e.g., Cu(MeCN)₄PF₆) | 1-Bromoadamantane (B121549) | Efficient catalyst for the synthesis of 2,4-Di(1-adamantyl)phenol. | researchgate.net |

| Aluminum Chloride (AlCl₃) | 1-Chloroadamantane | Effective but leads to mixtures of isomers and adamantane byproduct. | researchgate.net |

Deeper Mechanistic Insights into Complex Multi-Step Transformations

The adamantylation of phenols is more complex than a simple electrophilic aromatic substitution. The reaction often involves competing pathways, including positional isomerization (e.g., ortho to para) and structural "bridge-bridgehead" isomerization of the adamantyl group itself. researchgate.net A comprehensive understanding of these intricate transformations is currently lacking and represents a significant opportunity for future research.

Gaining deeper mechanistic insights requires moving beyond proposed reaction schemes to detailed experimental and computational studies. nih.gov Kinetic studies of the isomerization of adamantyl-substituted phenols in the presence of various catalysts can help quantify the relative stability of different isomers and the energy barriers for their interconversion. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. researchgate.net Quantum chemical studies can model the structures of intermediates and transition states, map out potential energy surfaces, and explain the origins of regioselectivity observed with different catalysts. researchgate.net For instance, such studies could clarify the role of the catalyst and solvent in stabilizing the key carbocation intermediates and directing the electrophilic attack on the phenol ring.

Future research should integrate these approaches:

In-situ Spectroscopic Monitoring : Techniques like NMR and IR spectroscopy can be used to observe the reaction as it happens, identifying transient intermediates and tracking the formation of products and byproducts in real-time.

Kinetic Analysis : Detailed studies on the rates of formation of various isomers under different conditions (temperature, catalyst loading) can help build a comprehensive kinetic model of the reaction network.

Computational Modeling : DFT and other computational methods can be used to investigate the entire reaction pathway, including the initial formation of the adamantyl cation, the electrophilic attack, and subsequent isomerization steps, providing a molecular-level understanding of the transformation. nih.govnih.gov

A thorough mechanistic understanding will enable the rational design of improved catalytic systems and the precise control of reaction conditions to favor the synthesis of a single, desired isomer like this compound.

Design and Synthesis of Highly Functionalized Adamantylphenol Derivatives for Advanced Chemical Applications

The structure of this compound is ideally suited for applications in supramolecular and materials chemistry. wikipedia.org The adamantyl group is a classic "guest" moiety in host-guest chemistry, known for its ability to form stable inclusion complexes with various "host" molecules, most notably cyclodextrins. wikipedia.orgnih.govacs.orgmdpi.com The phenol group, in turn, serves as a versatile chemical handle for covalently attaching the adamantylphenol unit to other molecular structures. beilstein-journals.orgnih.gov

The strong and specific non-covalent interaction between adamantane and the hydrophobic cavity of β-cyclodextrin (β-CD) is well-documented, with high association constants (Ka) typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com This robust interaction is the basis for constructing complex, self-assembling systems. nih.govacs.org For example, researchers have created dynamic supramolecular hydrogels by mixing multi-armed polyethylene (B3416737) glycol (PEG) functionalized with adamantane guest groups and alginate polymers functionalized with β-CD host moieties. nih.govacs.org

Future research should focus on leveraging the dual nature of adamantylphenols to create a new generation of functional materials. The phenol's hydroxyl group can be readily modified to introduce other functionalities or to polymerize the molecule. This opens up possibilities for designing and synthesizing:

Supramolecular Polymers and Networks : By creating monomers with adamantylphenol units, it is possible to form polymers that can be cross-linked through host-guest interactions, leading to self-healing materials or injectable hydrogels for biomedical applications. nih.gov

Functionalized Dendrimers and Macrocycles : The adamantylphenol can be used as a building block for constructing larger, well-defined architectures like dendrimers or functionalized calixarenes and pillararenes. beilstein-journals.orgresearchgate.net These structures could serve as multivalent scaffolds for catalysis or molecular recognition.

Smart Surfaces : Surfaces can be functionalized with host molecules (like cyclodextrins), which can then selectively and reversibly capture adamantylphenol derivatives from solution. This could be used to create responsive surfaces for sensors or controlled-release systems.

The design of these advanced materials relies on the precise control of both covalent synthesis and non-covalent self-assembly, a central theme in modern supramolecular chemistry. researchgate.net

| Host Molecule | Guest Moiety | Binding Affinity (Ka) | Potential Application | Reference |

|---|---|---|---|---|

| β-Cyclodextrin (β-CD) | Adamantane | ~5.2 × 10⁴ M⁻¹ | Hydrogels, biosensors, drug delivery | mdpi.com |

| Alginate-CD | Multi-arm PEG-Adamantane | Varies with valency | Dynamic supramolecular hydrogels for cell matrices | nih.govacs.org |

| Cucurbiturils | Ammonium/Diammonium derivatives | High | Molecular recognition, catalysis | wikipedia.org |

| Calixarenes / Pillararenes | Alkyl chains, neutral molecules | Variable | Ion/molecular recognition, sensors, catalysis | beilstein-journals.orgresearchgate.net |

Q & A

Q. How can researchers characterize the structural stability of 4-(3,5-Dimethyl-1-adamantyl)phenol under varying experimental conditions?

Methodological Answer: Stability studies should combine spectroscopic techniques (e.g., NMR, FT-IR) with thermogravimetric analysis (TGA) to assess degradation thresholds. Advanced microspectroscopic imaging, as applied in surface chemistry research, can resolve nanoscale structural changes under controlled humidity and temperature .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) is optimal. Environmental analysis protocols for structurally similar phenols (e.g., alkylphenols) recommend using acetonitrile-based solutions for calibration standards, as validated in reagent catalogs .

Advanced Research Questions

Q. How do structural similarities between this compound and alkylphenols listed in the SIN List inform its environmental risk assessment?

Methodological Answer: Comparative analysis of substituent effects (e.g., alkyl vs. adamantyl groups) using computational tools (e.g., QSAR models) can predict bioaccumulation and toxicity. Structural analogs like 4-heptylphenol and 4-nonylphenol provide benchmarks for evaluating endocrine-disrupting potential .

Q. What methodological frameworks are critical for designing experiments on the molecular interactions of this compound with biological targets?

Methodological Answer: Align experiments with theoretical models (e.g., docking simulations) to hypothesize binding affinities. In vitro assays (e.g., fluorescence quenching) should be paired with crystallography to validate interactions, as demonstrated in studies of phenolic derivatives .

Q. How can adsorption studies of this compound on indoor surfaces be systematically designed to account for nanoscale reactivity?

Methodological Answer: Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to map adsorption dynamics. Surface reactivity protocols for organic compounds on silica or polymer matrices, as outlined in environmental interface studies, provide a replicable framework .

Q. What strategies resolve contradictions in bioactivity data for this compound across different experimental models?

Methodological Answer: Triangulate results via cross-model validation (e.g., in vitro vs. in silico) and consult domain experts to contextualize discrepancies. This approach mirrors methodologies for resolving contested data in interdisciplinary studies .

Q. How should researchers address the epistemological challenges in interpreting the reactivity data of this compound within different theoretical models?

Methodological Answer: Define ontological assumptions (e.g., molecular behavior as deterministic or stochastic) early in experimental design. Epistemological clarity ensures alignment between data interpretation and theoretical frameworks, as emphasized in research philosophy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.